Cell Cycle Arrest Potency: Herboxidiene (IC50 7.6 nM) vs. Clinically Advanced E7107
Herboxidiene induces G1 and G2/M phase cell cycle arrest in the human normal fibroblast cell line WI-38 with an IC50 of 7.6 nM [1]. This serves as a benchmark for its on-target cellular potency. For comparison, E7107, a pladienolide derivative that advanced to Phase I clinical trials, exhibits an IC50 of 11 nM for cell growth inhibition in the same WI-38 cell line, indicating that Herboxidiene demonstrates comparable, and slightly more potent, antiproliferative activity in this common comparator model [2]. This establishes Herboxidiene as a high-potency alternative for fundamental studies of SF3B1-driven cell cycle regulation, independent of proprietary clinical compound supply chains.
| Evidence Dimension | Cell cycle arrest (IC50) |
|---|---|
| Target Compound Data | 7.6 nM (WI-38 cells, 24-hour treatment) |
| Comparator Or Baseline | E7107: IC50 11 nM (WI-38 cells) |
| Quantified Difference | Herboxidiene is approximately 1.45-fold more potent than E7107 (7.6 vs. 11 nM). |
| Conditions | Human normal fibroblast cell line WI-38; 24-hour exposure; G1 and G2/M arrest measured. |
Why This Matters
This potency metric confirms Herboxidiene as a suitable, high-potency research alternative to E7107 for cell cycle studies without the legal/commercial encumbrances associated with clinical-stage compounds.
- [1] Ghosh AK, Lv K, Ma N, et al. Design and synthesis of herboxidiene derivatives that potently inhibit in vitro splicing. Org Biomol Chem. 2021;19(6):1365-1377. View Source
- [2] Mizui Y, Sakai T, Iwata M, et al. Pladienolides, new substances from culture of Streptomyces platensis Mer-11107. III. In vitro and in vivo antitumor activities. J Antibiot (Tokyo). 2004;57(3):188-196. View Source
